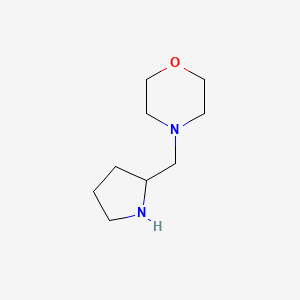

4-(Pyrrolidin-2-ylmethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

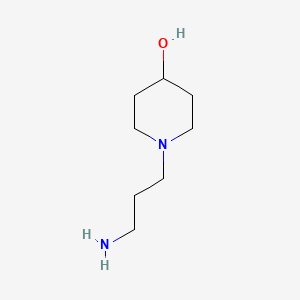

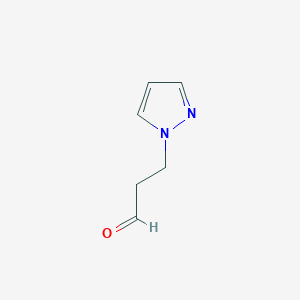

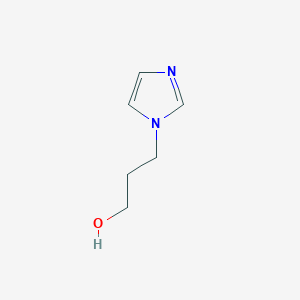

“4-(Pyrrolidin-2-ylmethyl)morpholine” is a compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 g/mol . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidin-2-ylmethyl)morpholine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-2-ylmethyl)morpholine” includes a pyrrolidine ring attached to a morpholine ring via a methylene bridge . The InChI code for this compound is InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 .Physical And Chemical Properties Analysis

The compound has a density of 1.019 , a boiling point of 255℃ , and a flashing point of 108℃ . It has a topological polar surface area of 24.5 Ų .Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetics

The pyrrolidine ring, a core component of 4-(Pyrrolidin-2-ylmethyl)morpholine, is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates. Its saturated nature and sp3 hybridization allow for increased three-dimensional coverage and stereochemistry, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles .

Antibacterial Agents: Targeting Resistant Strains

Research has shown that pyrrolidine derivatives exhibit significant antibacterial activity, particularly against resistant strains. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrrolidine ring influences the antibacterial efficacy, making 4-(Pyrrolidin-2-ylmethyl)morpholine a valuable scaffold for developing new antibacterial agents .

Safety And Hazards

Future Directions

The pyrrolidine ring, a significant feature of “4-(Pyrrolidin-2-ylmethyl)morpholine”, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “4-(Pyrrolidin-2-ylmethyl)morpholine” and its derivatives could be promising candidates for the design of new drugs with different biological profiles .

properties

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405844 |

Source

|

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-2-ylmethyl)morpholine | |

CAS RN |

215503-90-5 |

Source

|

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)